molecular formula C7H3ClN4 B3360832 Propanedinitrile, (6-chloropyrazinyl)- CAS No. 89876-64-2

Propanedinitrile, (6-chloropyrazinyl)-

Cat. No.: B3360832
CAS No.: 89876-64-2
M. Wt: 178.58 g/mol
InChI Key: OKFDJDBIKRFFSK-UHFFFAOYSA-N
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Description

Propanedinitrile, (6-chloropyrazinyl)- is a chemical compound with the molecular formula C6H2ClN3 It is a derivative of propanedinitrile, where one of the hydrogen atoms is replaced by a 6-chloropyrazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanedinitrile, (6-chloropyrazinyl)- typically involves the reaction of 6-chloropyrazine with malononitrile. One common method is the cyclocondensation reaction, where 6-chloropyrazine is reacted with malononitrile in the presence of a base such as sodium ethoxide or sodium methoxide . The reaction is carried out under reflux conditions, and the product is isolated through crystallization.

Industrial Production Methods

Industrial production of propanedinitrile, (6-chloropyrazinyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, (6-chloropyrazinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 6-chloropyrazinyl group can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Cyclization Reactions: It can participate in cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrazine derivatives are formed.

    Oxidation Products: Oxidation leads to the formation of pyrazine oxides.

    Reduction Products: Reduction results in the formation of pyrazine amines.

Scientific Research Applications

Propanedinitrile, (6-chloropyrazinyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of propanedinitrile, (6-chloropyrazinyl)- involves its interaction with specific molecular targets. In biological systems, it may inhibit bacterial growth by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of DNA synthesis or protein function .

Comparison with Similar Compounds

Similar Compounds

    Propanedinitrile: The parent compound without the 6-chloropyrazinyl group.

    6-Chloropyrazine: The pyrazine derivative without the propanedinitrile group.

    Malononitrile: A simpler nitrile compound used in various organic syntheses.

Uniqueness

Propanedinitrile, (6-chloropyrazinyl)- is unique due to the presence of both the nitrile and chloropyrazinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.

Properties

IUPAC Name

2-(6-chloropyrazin-2-yl)propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN4/c8-7-4-11-3-6(12-7)5(1-9)2-10/h3-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKFDJDBIKRFFSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)Cl)C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40530699
Record name (6-Chloropyrazin-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89876-64-2
Record name (6-Chloropyrazin-2-yl)propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40530699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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